

An In-depth Technical Guide to the Physicochemical Properties of [Compound Name/Scaffold]

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Compound of Interest

Compound Name:	2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride
CAS No.:	1384430-16-3
Cat. No.:	B1457325

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A Note to the Reader: Initial searches for the specific identifier CAS 1384430-16-3 did not yield a publicly documented compound. This suggests the possibility of a typographical error in the CAS number or that the compound is proprietary or very new and not yet widely indexed in public chemical databases.

Therefore, this guide has been structured to provide a comprehensive overview of the physicochemical properties of a closely related and well-documented chemical scaffold: 1,3,4-Oxadiazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and the principles and experimental methodologies discussed herein are broadly applicable to the characterization of novel small molecules. Should a corrected CAS number or alternative identifier for the original compound of interest become available, this guide can serve as a robust template for its in-depth analysis.

Introduction to 1,3,4-Oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This scaffold is a prominent feature in a multitude of biologically active compounds due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1][2][3] Its derivatives have garnered significant attention from researchers for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antifungal properties.[4] The physicochemical characteristics of these molecules are paramount as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their target engagement.

Core Physicochemical Properties and Their Significance

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from the moment of administration to its interaction with the biological target.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in formulation. For instance, the oxalate salt of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine, a different heterocyclic compound, was noted to have low aqueous solubility (0.025 g/ml at 23°C), limiting its pharmaceutical utility.[5]

Table 1: Solubility Profile of a Hypothetical 1,3,4-Oxadiazole Derivative

Solvent	Solubility (mg/mL)	Method
Water	< 0.1	Kinetic Solubility Assay
DMSO	> 100	Kinetic Solubility Assay
Ethanol	15.2	Equilibrium Solubility
PBS (pH 7.4)	< 0.05	Kinetic Solubility Assay

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's ability to partition between an oily (non-polar) and an aqueous (polar) phase. This property is crucial for membrane permeability and target binding.

Melting Point

The melting point of a solid compound provides information about its purity and crystalline structure. For example, the crystalline monohydrochloride salt of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine has a melting point of 117-119° C.[5]

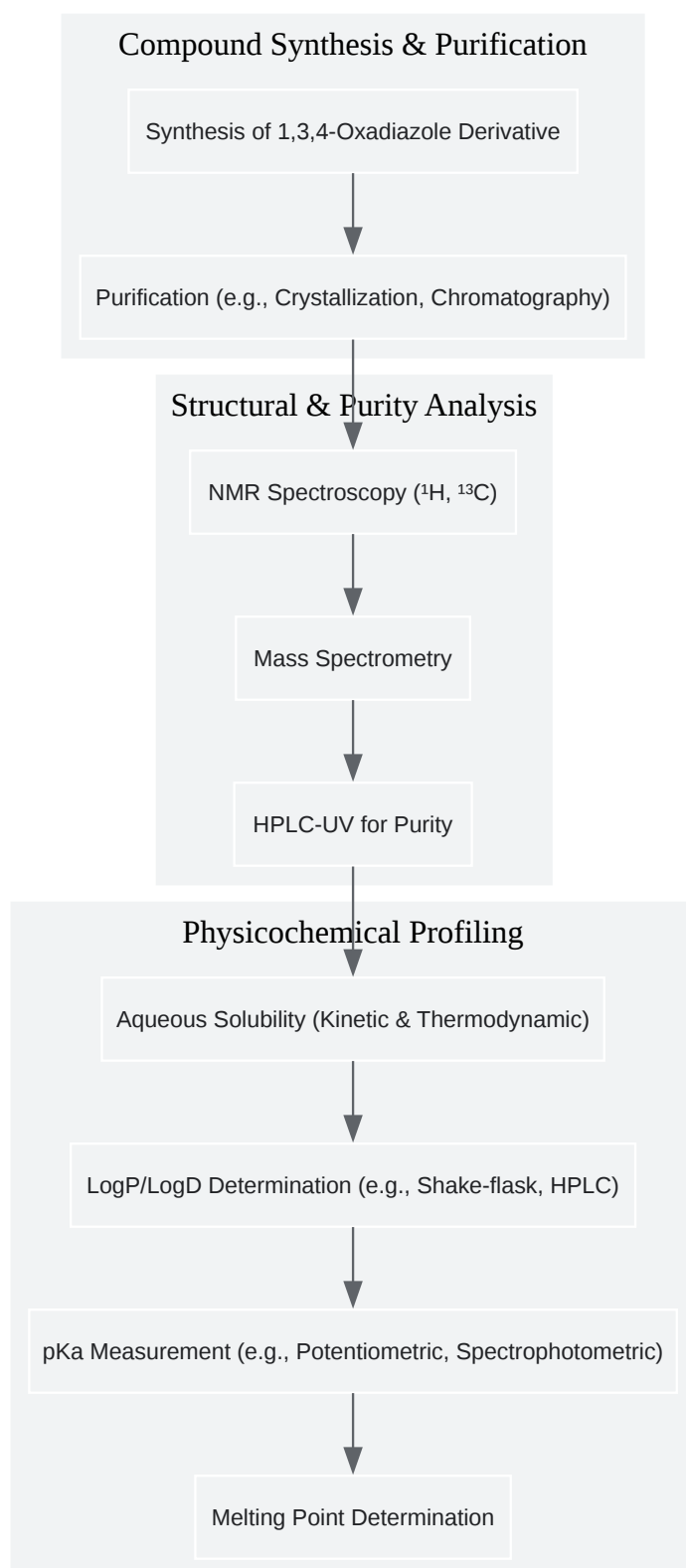
pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds, the pKa dictates the charge state at a given pH, which in turn affects solubility, permeability, and target binding.

Experimental Determination of Physicochemical Properties

The accurate determination of these properties relies on robust experimental protocols.

Workflow for Physicochemical Characterization



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Caption: Workflow for the synthesis, characterization, and physicochemical profiling of a novel chemical entity.

Detailed Experimental Protocol: Kinetic Solubility Assay

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
- **Serial Dilution:** Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
- **Assay Plate Preparation:** Add a small volume (e.g., 2 μ L) of each DMSO solution to the wells of a 96-well microplate.
- **Aqueous Buffer Addition:** Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentration and a consistent DMSO percentage (typically 1-2%).
- **Incubation and Measurement:** Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
- **Data Analysis:** The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.

Structure-Property Relationships in 1,3,4-Oxadiazoles

The physicochemical properties of 1,3,4-oxadiazole derivatives can be modulated by the nature and position of substituents on the heterocyclic ring and any appended phenyl rings. For example, the introduction of polar functional groups can enhance aqueous solubility, while increasing the number of lipophilic substituents will generally lead to a higher LogP.

Conclusion

The systematic evaluation of physicochemical properties is an indispensable component of modern drug discovery and development. For novel chemical entities, including those based on

the versatile 1,3,4-oxadiazole scaffold, a comprehensive understanding of parameters such as solubility, lipophilicity, and pKa is essential for optimizing their ADME profiles and ultimately their therapeutic potential. The experimental workflows and principles outlined in this guide provide a foundational framework for the rigorous characterization of new molecular entities.

References

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